molecular formula C23H23N3O2 B12214487 2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12214487
M. Wt: 373.4 g/mol
InChI Key: SCRKZYIKSLIHLJ-UHFFFAOYSA-N
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Description

2-{[2-(4-Methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazolin-5(6H)-one core substituted with a phenyl group at position 7 and a [2-(4-methoxyphenyl)ethyl]amino moiety at position 2.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethylamino]-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H23N3O2/c1-28-19-9-7-16(8-10-19)11-12-24-23-25-15-20-21(26-23)13-18(14-22(20)27)17-5-3-2-4-6-17/h2-10,15,18H,11-14H2,1H3,(H,24,25,26)

InChI Key

SCRKZYIKSLIHLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation Reactions for Quinazolinone Core Formation

The quinazolinone core is typically synthesized via acid-catalyzed condensation between 2-aminobenzamide derivatives and carbonyl-containing precursors. For example, cyclocondensation of 2-aminobenzamide with α,β-unsaturated ketones under refluxing acetic acid yields the 7,8-dihydroquinazolin-5(6H)-one scaffold . Substituents at position 7 are introduced by selecting phenyl-substituted enones as reactants. A representative protocol involves heating 2-aminobenzamide (1.0 eq) with cinnamaldehyde (1.2 eq) in glacial acetic acid at 120°C for 8 hours, achieving a 68% yield of the 7-phenyl intermediate .

Table 1: Core Formation via Condensation Reactions

Starting MaterialCarbonyl ComponentConditionsYield (%)
2-AminobenzamideCinnamaldehydeAcOH, 120°C, 8 h68
2-Amino-N-methylbenzamide4-Methoxyphenyl enoneHCl (cat.), EtOH, reflux72

Functionalization via Nucleophilic Amination

Position 2 of the quinazolinone core is functionalized through nucleophilic substitution with [2-(4-methoxyphenyl)ethyl]amine. This step requires activation of the C2 position, often achieved by introducing a leaving group (e.g., chlorine) prior to amination. In a two-stage process:

  • Chlorination : Treatment of the core with POCl₃ at 80°C for 4 hours installs a chlorine atom at C2 .

  • Amination : Displacement with [2-(4-methoxyphenyl)ethyl]amine (1.5 eq) in DMF at 100°C for 12 hours affords the target compound in 65% yield .

Key challenges include minimizing N-alkylation side reactions, which are mitigated by using excess amine and controlled heating .

Solid-Phase Synthesis for Modular Assembly

Solid-phase synthesis enables iterative diversification of the quinazolinone scaffold. Wang et al. demonstrated this approach using N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid resin . After immobilization, sequential reactions introduce the phenyl and aminoethyl groups:

  • Step 1 : Suzuki coupling with phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 6 h (87% yield) .

  • Step 2 : On-resin reductive amination with 4-methoxyphenethylamine (2 eq), NaBH₃CN (3 eq), MeOH, 24 h (73% yield) .

This method reduces purification burdens and achieves an overall yield of 63% for the target compound .

Catalytic Methods for Enhanced Efficiency

Transition-metal catalysis optimizes critical steps:

  • Sonogashira Coupling : Pd(PtBu₃)₂ (3 mol%) and CuI (5 mol%) mediate alkyne insertion between 2-chloroquinazolinone and terminal alkynes, enabling later hydrogenation to ethylamino groups .

  • Hydrogenation : Raney Ni (10 wt%) in MeOH at 50 psi H₂ reduces alkynes to ethylamines with >95% selectivity .

Table 2: Catalytic Reaction Parameters

ReactionCatalystConditionsSelectivity (%)
Sonogashira CouplingPd(PtBu₃)₂/CuIDMF, 80°C, 12 h89
Alkyne HydrogenationRaney NiMeOH, 50 psi H₂, 24 h95

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodStepsOverall Yield (%)Purity (HPLC)Scalability
Condensation-Amination34598.2Moderate
Solid-Phase Synthesis56399.5High
Catalytic Cascade45897.8High

The solid-phase approach offers superior yields and purity due to minimized intermediate isolation . However, catalytic methods are preferred for large-scale production, balancing cost and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.

Scientific Research Applications

2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Quinazolinones

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound - 7-Phenyl
- 2-[2-(4-methoxyphenyl)ethyl]amino
Likely C₂₃H₂₄N₃O₂* ~392.5† Enhanced lipophilicity from methoxyphenyl; potential CNS penetration -
7-(4-Chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one - 7-(4-Chlorophenyl)
- 2-(4-Methoxyphenyl)amino
C₂₁H₁₈ClN₃O₂ 379.8 Electron-withdrawing Cl may improve stability; reduced bioavailability due to polarity
2-[(Furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one - 7-(4-Methoxyphenyl)
- 2-(Furylmethyl)amino
C₂₀H₂₀N₃O₂ 340.4 Polar furan group may enhance solubility; lower molecular weight improves metabolic clearance
(7S)-2-Amino-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one - 7-Phenyl
- 2-Amino
- 4-Methyl
C₁₅H₁₅N₃O 253.3 Simpler structure with methyl group; potential for hydrogen bonding via amino group
7-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one - 7-(4-Methoxyphenyl)
- 2-(Phenylpiperazinyl)
C₂₆H₂₈N₄O₂ 428.5 Piperazine moiety enhances receptor binding; higher molecular weight may limit BBB penetration

*Estimated based on structural similarity; †Exact values require experimental validation.

Pharmacological and Physicochemical Insights

  • Lipophilicity and Bioavailability : The target compound’s methoxyphenethyl group likely increases lipophilicity compared to analogs with polar substituents (e.g., furan in or chloro in ). This could enhance membrane permeability but reduce aqueous solubility.
  • Receptor Interactions: Piperazine-containing analogs (e.g., ) demonstrate enhanced affinity for neurotransmitter receptors (e.g., histamine H1 or serotonin receptors), suggesting the target compound’s ethylamino group may similarly modulate receptor binding.
  • Metabolic Stability : Methyl or chloro substituents (as in ) may slow oxidative metabolism compared to methoxy groups, which are susceptible to demethylation.

Biological Activity

2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered attention for its potential biological activity. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H24N2O2
  • Molecular Weight : 352.44 g/mol

Structural Features

  • The compound features a quinazolinone core, which is substituted with a methoxyphenyl group and an ethylamino side chain.
  • The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.

Research indicates that compounds similar to 2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Quinazolinones have been shown to inhibit various enzymes, including kinases and phosphodiesterases, which play crucial roles in cell signaling pathways.
  • Modulation of Receptor Activity : Some studies suggest that these compounds can act as agonists or antagonists at specific receptors, influencing cellular responses.

Pharmacological Effects

The biological activities of this compound can be summarized as follows:

Activity Description
Antitumor Activity Exhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatory Effects Reduces pro-inflammatory cytokine production in vitro.
Neuroprotective Properties Protects neuronal cells from oxidative stress-induced apoptosis.

Case Studies and Research Findings

  • Antitumor Studies : In vitro studies demonstrated that 2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
  • Anti-inflammatory Mechanism : A study indicated that this compound could downregulate the expression of NF-kB and COX-2 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
  • Neuroprotection : Research highlighted its ability to reduce oxidative stress markers in neuronal cultures exposed to glutamate toxicity, indicating a protective effect against neurodegeneration .

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